![molecular formula C8H4F2N2O2 B2466735 3,5-Difluoro-2-nitrophenylacetonitrile CAS No. 1550550-56-5](/img/structure/B2466735.png)
3,5-Difluoro-2-nitrophenylacetonitrile
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Overview
Description
Scientific Research Applications
Solubility and Solute-Solvent Interactions
3,5-Difluoro-2-nitrophenylacetonitrile's related compound, p-nitrophenylacetonitrile, was studied for its solubility in various solvents. This research provides insights into the solubility behavior of nitrophenylacetonitrile derivatives, which is relevant for understanding the physical and chemical properties of 3,5-Difluoro-2-nitrophenylacetonitrile in different solvent environments (Chen, Liang, Han, & Zhao, 2019).
Catalytic Properties and Spin Transition
A study on 2′,5′-difluorobiphenyl-3,5-diyl bis(tert-butyl nitroxide) revealed spin-transition-like behavior, which is relevant for understanding the electronic properties of difluoro-nitrophenyl derivatives. This research contributes to the broader understanding of the catalytic and electronic properties of compounds like 3,5-Difluoro-2-nitrophenylacetonitrile (Konno, Kudo, & Ishida, 2015).
Reactivity in Synthesis
The reactivity of 2-nitrophenylacetonitriles, closely related to 3,5-Difluoro-2-nitrophenylacetonitrile, has been explored in the synthesis of N-hydroxy-2-amino-3-arylindoles. This study is crucial for understanding the reactivity of nitrophenylacetonitriles in organic synthesis, particularly in the formation of complex organic compounds (Belley, Beaudoin, Duspara, Sauer, St-Pierre, & Trimble, 2007).
Analytical and Sensor Applications
Research on pyrrole 2,5-diamide clefts containing nitrophenyl groups, including 3,5-dinitrophenyl derivatives, has shown potential for analytical applications such as anion binding and color-change signaling. This information is pertinent for the development of sensors and diagnostic tools using derivatives of 3,5-Difluoro-2-nitrophenylacetonitrile (Camiolo, Gale, Hursthouse, & Light, 2003).
Organocatalysis
Nitrophenylacetonitriles, including derivatives like 3,5-Difluoro-2-nitrophenylacetonitrile, have been used as nucleophiles in enantioselective organocatalytic conjugate additions. This research is vital for understanding the role of such compounds in asymmetric synthesis and catalysis (Cid, Duce, Morales, Rodrigo, & Ruano, 2010).
Fluorescence Probing and Imaging
Studies involving fluorinated compounds similar to 3,5-Difluoro-2-nitrophenylacetonitrile have shown their potential in creating fluorescent probes for metal ions. Such research is instrumental in developing new tools for chemical sensing and imaging (Qin, Dou, Leen, Dehaen, Auweraer, & Boens, 2016).
Future Directions
properties
IUPAC Name |
2-(3,5-difluoro-2-nitrophenyl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2N2O2/c9-6-3-5(1-2-11)8(12(13)14)7(10)4-6/h3-4H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUULPCLEGQFGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC#N)[N+](=O)[O-])F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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